An In-depth Technical Guide to Moexipril Tert-Butyl Ester Maleate (CAS 103733-40-0): Synthesis, Characterization, and Analytical Control
An In-depth Technical Guide to Moexipril Tert-Butyl Ester Maleate (CAS 103733-40-0): Synthesis, Characterization, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Key Intermediate and Process-Related Impurity
Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent in the management of hypertension.[1][2] As a prodrug, it is metabolized in the liver to its active form, moexiprilat, which exerts its antihypertensive effects.[3][4] The synthesis of moexipril is a multi-step process that necessitates the use of protecting groups to ensure regioselectivity and efficiency. One such crucial intermediate is Moexipril tert-butyl ester, which serves as the penultimate precursor to the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth exploration of Moexipril tert-butyl ester maleate (CAS 103733-40-0), a salt form of this intermediate that is also classified as "Moexipril Related Compound C," a process-related impurity that must be carefully monitored and controlled during drug development and manufacturing.[5][6] Understanding the synthesis, characterization, and analytical control of this compound is paramount for ensuring the quality, safety, and efficacy of moexipril.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Moexipril tert-butyl ester maleate is fundamental for its handling, analysis, and the development of appropriate control strategies.
| Property | Value | Source(s) |
| CAS Number | 103733-40-0 | [5] |
| Synonyms | Moexipril Related Compound C, (S)-tert-Butyl 2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate maleate | [5][7] |
| Molecular Formula | C35H46N2O11 | [8] |
| Molecular Weight | 670.76 g/mol | [8] |
| Appearance | White Solid | [6] |
| Melting Point | 148-150°C | [5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Role as a Protected Intermediate
The synthesis of moexipril involves the coupling of two key fragments: a substituted tetrahydroisoquinoline carboxylic acid and a dipeptide-like side chain. The use of a tert-butyl ester as a protecting group for the carboxylic acid on the tetrahydroisoquinoline moiety is a strategic choice to prevent its participation in the amide bond formation.
Conceptual Synthesis Workflow
The general synthetic route to moexipril highlights the critical role of the tert-butyl ester intermediate.
Caption: Figure 1: Conceptual synthesis of Moexipril.
Step-by-Step Synthesis of Moexipril tert-butyl ester
While a detailed, publicly available, step-by-step protocol for the maleate salt is not prevalent, the synthesis of the parent tert-butyl ester can be inferred from the overall synthesis of moexipril. The following is a generalized, illustrative protocol based on common organic synthesis practices for similar structures.[1][9]
Materials:
-
(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester
-
N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (the "half acid" side chain)
-
Coupling agents (e.g., EDC·HCl, DCC)
-
Base (e.g., triethylamine, N-methylmorpholine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Maleic acid
-
Solvent for salt formation (e.g., ethanol, isopropanol)
Protocol:
-
Amide Bond Formation:
-
Dissolve the "half acid" side chain in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and a base, and stir the mixture at 0°C for a predetermined time to activate the carboxylic acid.
-
In a separate flask, dissolve the (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester in the same anhydrous solvent.
-
Slowly add the solution of the tetrahydroisoquinoline derivative to the activated side chain mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to remove the coupling byproducts and unreacted starting materials.
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude Moexipril tert-butyl ester.
-
Purify the crude product using column chromatography on silica gel.
-
-
Maleate Salt Formation:
-
Dissolve the purified Moexipril tert-butyl ester in a suitable alcohol solvent.
-
In a separate container, dissolve an equimolar amount of maleic acid in the same solvent.
-
Slowly add the maleic acid solution to the solution of the free base with stirring.
-
The maleate salt may precipitate out of the solution. If not, the solvent can be partially evaporated or a non-solvent can be added to induce crystallization.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Moexipril tert-butyl ester maleate.
-
Analytical Characterization
Thorough analytical characterization is essential for confirming the identity, purity, and quality of Moexipril tert-butyl ester maleate, particularly when it is being controlled as a process-related impurity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, identification, and quantification of Moexipril and its related compounds. A stability-indicating HPLC method is crucial for resolving Moexipril from its impurities, including Moexipril tert-butyl ester maleate.[5]
Illustrative HPLC Method for Impurity Profiling:
The following is a representative HPLC method adapted from literature for the analysis of moexipril and its impurities.[5][10]
| Parameter | Condition | Rationale |
| Column | Phenyl stationary phase | The phenyl phase provides alternative selectivity to C18 columns, which can be beneficial for resolving structurally similar compounds. |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate, pH adjusted to 2.8 with phosphoric acid | A buffered aqueous phase to control the ionization state of the analytes and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | The organic modifier to elute the compounds from the reversed-phase column. |
| Gradient Elution | Time (min) / %B: 0/10, 20/80, 20.1/10, 25/10 | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar degradation products to the less polar parent drug and intermediates. |
| Flow Rate | 1.2 mL/min | A typical flow rate for analytical HPLC columns to achieve efficient separation in a reasonable time. |
| Detection Wavelength | 210 nm | A common UV wavelength for the detection of compounds with aromatic rings and carbonyl groups. |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Controlling the column temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A standard injection volume for analytical HPLC. |
System Suitability:
Before sample analysis, the performance of the HPLC system should be verified through a series of system suitability tests.
| Parameter | Acceptance Criteria |
| Resolution | > 2.0 between Moexipril and Moexipril tert-butyl ester maleate |
| Tailing Factor | ≤ 2.0 for the Moexipril peak |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Moexipril tert-butyl ester maleate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the tetrahydroisoquinoline and phenylpropyl moieties, the methoxy groups, the aliphatic protons of the side chain and the tetrahydroisoquinoline ring, and a prominent singlet for the nine equivalent protons of the tert-butyl group. The protons of the maleate counter-ion would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the esters and amide, the aromatic carbons, the methoxy carbons, the aliphatic carbons, and the quaternary and methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ for the free base (Moexipril tert-butyl ester) at m/z corresponding to its molecular weight. Fragmentation patterns would provide further structural information.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester and amide functional groups, and C-O stretching of the ethers and esters.
-
The Role of Moexipril Tert-Butyl Ester Maleate in Drug Development
As a key intermediate, Moexipril tert-butyl ester is essential for the efficient synthesis of moexipril. However, its presence as an impurity in the final API is undesirable and must be strictly controlled. The formation of the maleate salt can be a strategy to facilitate its purification and handling. For drug development professionals, this compound is primarily of interest as:
-
A Process-Related Impurity: Incomplete deprotection of the tert-butyl ester during the final synthetic step will result in its presence in the crude moexipril. Regulatory agencies require the identification, quantification, and control of such impurities within specified limits.
-
A Reference Standard: A well-characterized standard of Moexipril tert-butyl ester maleate is necessary for the validation of analytical methods used for impurity profiling of moexipril. This includes its use in specificity studies to demonstrate that the analytical method can distinguish it from the API and other related substances.
Conclusion
Moexipril tert-butyl ester maleate is a compound of significant interest to researchers and drug development professionals involved in the synthesis and analysis of the ACE inhibitor, moexipril. Its role as a protected intermediate is pivotal in the manufacturing process, while its potential presence as a process-related impurity necessitates robust analytical control strategies. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization, as outlined in this guide, is fundamental to ensuring the quality and safety of the final moexipril drug product. The provided conceptual protocols and analytical methods serve as a valuable resource for scientists working in the field of pharmaceutical development and quality control.
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